Glycine ethyl ester hydrochloride Glycine ethyl ester hydrochloride A Glycine ester used as parakeratosis inhibitor and external composition for skin.
L-3-Cyanoalanine, also known as L-beta-cyanoalanine, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-3-Cyanoalanine is soluble (in water) and an extremely strong acidic compound (based on its pKa). L-3-Cyanoalanine can be converted into gamma-glutamyl-beta-cyanoalanine. Outside of the human body, L-3-cyanoalanine can be found in a number of food items such as garden cress, turnip, cherimoya, and towel gourd. This makes L-3-cyanoalanine a potential biomarker for the consumption of these food products.
3-cyano-L-alanine is a cyanoamino acid that is the 3-cyano-derivative of L-alanine. It has a role as an Escherichia coli metabolite, a human metabolite and a mouse metabolite. It is a cyanoamino acid and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of a 3-cyano-L-alaninate. It is a tautomer of a 3-cyano-L-alanine zwitterion.
Brand Name: Vulcanchem
CAS No.: 623-33-6
VCID: VC21540677
InChI: InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H
SMILES: CCOC(=O)CN.Cl
Molecular Formula: C4H10ClNO2
Molecular Weight: 139.58 g/mol

Glycine ethyl ester hydrochloride

CAS No.: 623-33-6

VCID: VC21540677

Molecular Formula: C4H10ClNO2

Molecular Weight: 139.58 g/mol

* For research use only. Not for human or veterinary use.

Glycine ethyl ester hydrochloride - 623-33-6

Description

Glycine ethyl ester hydrochloride, also known as ethyl glycinate hydrochloride, is a chemical compound with the molecular formula C4_4H9_9NO2_2 \cdot HCl. It is widely used in various fields, including pharmaceutical development, biochemical research, food industry applications, agricultural formulations, and cosmetic products .

Pharmaceutical Development

Glycine ethyl ester hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . Its role in peptide synthesis makes it crucial for developing drugs with specific biological activities.

Biochemical Research

In biochemical studies, this compound is used to investigate amino acid and protein synthesis. It provides insights into metabolic pathways and cellular functions, aiding in understanding biological processes at a molecular level .

Food Industry

The compound is employed as a flavor enhancer and preservative, improving the taste and extending the shelf life of food products .

Agricultural Applications

It is utilized in the formulation of certain fertilizers and pesticides, enhancing nutrient uptake in plants .

Cosmetic Formulations

Glycine ethyl ester hydrochloride is incorporated into skincare products for its moisturizing properties, helping to improve skin hydration and texture .

Carboxyl-Footprinting Studies

Glycine ethyl ester is used in conjunction with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins. This protocol allows for the specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins under aqueous conditions at physiological pH .

Safety and Handling

  • Hazard Statements: Causes serious eye irritation (H319) .

  • Precautionary Statements: Wear protective equipment such as gloves and eye protection. If eye irritation persists, seek medical advice .

  • Storage Conditions: Should be stored at temperatures between 2-10 degrees Celsius .

Chemical Synthesis

Glycine ethyl ester hydrochloride can be used in the preparation of ethyl diazoacetate, a compound with significant synthetic utility but also hazardous properties .

CAS No. 623-33-6
Product Name Glycine ethyl ester hydrochloride
Molecular Formula C4H10ClNO2
Molecular Weight 139.58 g/mol
IUPAC Name ethyl 2-aminoacetate;hydrochloride
Standard InChI InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H
Standard InChIKey BXRLWGXPSRYJDZ-VKHMYHEASA-N
Isomeric SMILES C(C#N)[C@@H](C(=O)[O-])[NH3+]
SMILES CCOC(=O)CN.Cl
Canonical SMILES C(C#N)C(C(=O)[O-])[NH3+]
Related CAS 459-73-4 (Parent)
Synonyms 3-Cyano-L-alanine;beta-Cyano-L-alanine;L-Alanine,3-cyano-;6232-19-5;(2S)-2-amino-3-cyanopropanoicacid;L-beta-Cyanoalanine;3-Cyanoalanine;BXRLWGXPSRYJDZ-VKHMYHEASA-N;L-3-Cyanoalanine;AmbotzHAA5740;.beta.-Cyano-L-alanine;AC1L97YB;C9650_SIGMA;SCHEMBL149790;GTPL8859;CHEBI:16934;CTK2F3577;L-2-Amino-3-cyanopropanoicacid;MolPort-003-940-876;ZINC901380;KM0597;AKOS006275063;AM003035;AI3-51827;V6942
PubChem Compound 2723640
Last Modified Aug 15 2023

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